

In Vitro Characterization of VU0255035: A Technical Guide

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Compound of Interest

Compound Name: VU 0255035

Cat. No.: B1684055

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Introduction

VU0255035, with the chemical name N-(3-oxo-3-(4-(pyridine-4-yl)piperazin-1-yl)propyl)-benzo[c][1,2,3]thiadiazole-4-sulfonamide, is a potent and highly selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR).[2][4] Its remarkable selectivity for the M1 subtype over other mAChRs makes it a valuable pharmacological tool for dissecting the physiological roles of M1 receptors in the central nervous system and a potential therapeutic agent for various neurological disorders, including epilepsy, Parkinson's disease, and dystonia.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of VU0255035, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Pharmacological Profile

VU0255035 acts as a competitive antagonist at the orthosteric binding site of the M1 mAChR.[2][3] This is supported by Schild analysis of its antagonism against the orthosteric agonist acetylcholine (ACh), which yielded a slope not statistically different from unity.[2] In contrast, its interaction with the allosteric agonist TBPB resulted in a Schild regression slope significantly different from unity, further confirming its orthosteric binding mode.[2]

Table 1: In Vitro Potency and Selectivity of VU0255035

Parameter	Receptor/Assay	Value	Cell Line	Reference
IC50	rat M1 mAChR (Calcium Mobilization)	0.24 μ M	CHO	[1]
IC50	rat M1 mAChR (Calcium Mobilization, re-synthesis)	132.6 \pm 28.5 nM	CHO	[2]
IC50	human M2, M3, M4, M5 mAChRs (Calcium Mobilization)	> 10 μ M	CHO	[2]
IC50	rat M1 mAChR (PI Hydrolysis)	2.4 μ M	Rat Hippocampal Slices	[1]
Ki	human M1 mAChR	14.87 nM	-	[5]
Kd	rat M1 mAChR (Schild Analysis, ACh)	33 nM	CHO	[2]
Kd	rat M1 mAChR (Schild Analysis, PI Hydrolysis)	16 nM	-	[6]
Selectivity	M1 vs. M2-M5	> 75-fold	CHO	[2][3][4]

Experimental Protocols

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells are a common host for stably expressing recombinant mAChR subtypes.

- **Cell Lines:** CHO cells stably expressing rat M1 (rM1), human M2 (hM2), human M3 (hM3), and human M5 (hM5) mAChRs. For rM4 expression, CHO-K1 cells can be transfected using a suitable transfection reagent.^[2]
- **Culture Conditions:** Cells are typically cultured in accordance with the supplier's (e.g., ATCC) recommendations.^[2] This generally involves using a standard growth medium such as Ham's F-12 or DMEM, supplemented with 10% fetal bovine serum, and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

Calcium Mobilization Assay

This assay measures the inhibition of acetylcholine-induced intracellular calcium release in cells expressing M1 mAChRs.

- **Cell Preparation:** Plate CHO-M1 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
- **Dye Loading:** Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
- **Compound Addition:** Wash the cells to remove excess dye. Add varying concentrations of VU0255035 or vehicle control to the wells and pre-incubate for a short period (e.g., 1.5 minutes).^[7]
- **Agonist Stimulation and Signal Detection:** Add a submaximal concentration (EC₈₀) of acetylcholine (ACh) to stimulate the M1 receptors.^[2] Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).^[7] The change in fluorescence is proportional to the intracellular calcium concentration.
- **Data Analysis:** The inhibitory effect of VU0255035 is determined by the reduction in the ACh-induced fluorescence signal. Calculate IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Phosphoinositide (PI) Hydrolysis Assay

This assay quantifies the inhibition of carbachol (CCh)-induced PI hydrolysis, a downstream signaling event of M1 receptor activation.^[1]

- Tissue Preparation: Utilize rat hippocampal slices.^[1]
- Labeling: Incubate the slices in a buffer containing [3H]-myo-inositol to label the membrane phosphoinositides.
- Assay Procedure:
 - Pre-incubate the labeled slices with varying concentrations of VU0255035 for a defined period (e.g., 75 minutes).^[1]
 - Stimulate the slices with the muscarinic agonist carbachol (CCh).^[1]
 - Stop the reaction and extract the inositol phosphates (IPs).
 - Separate the total [3H]-IPs using anion-exchange chromatography.
 - Quantify the radioactivity using liquid scintillation counting.
- Data Analysis: Determine the IC₅₀ value of VU0255035 by measuring the concentration-dependent inhibition of CCh-stimulated [3H]-IP accumulation.^[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of VU0255035 on ion channel activity modulated by M1 receptors in neurons.

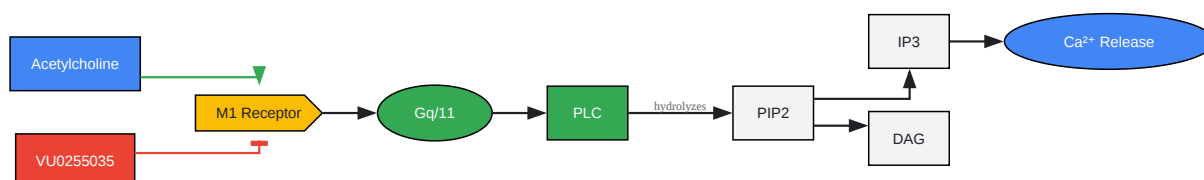
- Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or medial prefrontal cortex) from rodents.^{[1][7]}
- Recording:
 - Obtain whole-cell patch-clamp recordings from pyramidal neurons.^[1]
 - Apply the muscarinic agonist carbachol (CCh) to induce a response, such as the potentiation of NMDA receptor currents or membrane potential depolarization.^[1]

- Co-apply VU0255035 with CCh to assess its inhibitory effect.
- Data Acquisition and Analysis: Record the changes in membrane current or potential. Analyze the amplitude and frequency of postsynaptic currents or the magnitude of depolarization to quantify the effect of VU0255035. For instance, a 5 μM concentration of VU0255035 has been shown to completely block CCh-induced enhancement of NMDAR currents in hippocampal CA1 pyramidal neurons.^[1]

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 mAChR by acetylcholine leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. VU0255035 competitively blocks the binding of acetylcholine to the M1 receptor, thereby inhibiting this entire downstream signaling cascade.

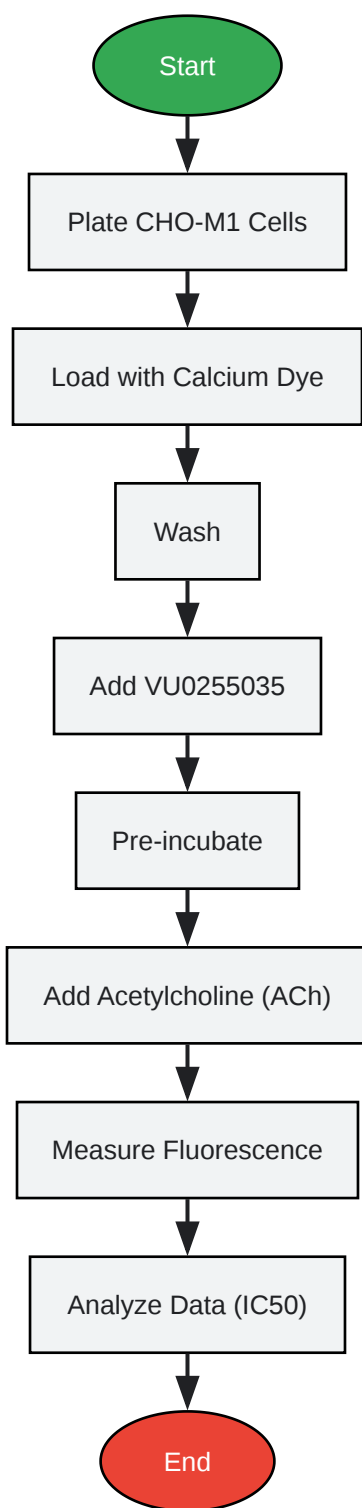


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Caption: M1 receptor signaling and antagonism by VU0255035.

Calcium Mobilization Assay Workflow

The workflow for the calcium mobilization assay involves cell preparation, dye loading, compound incubation, agonist stimulation, and signal detection to determine the inhibitory activity of VU0255035.

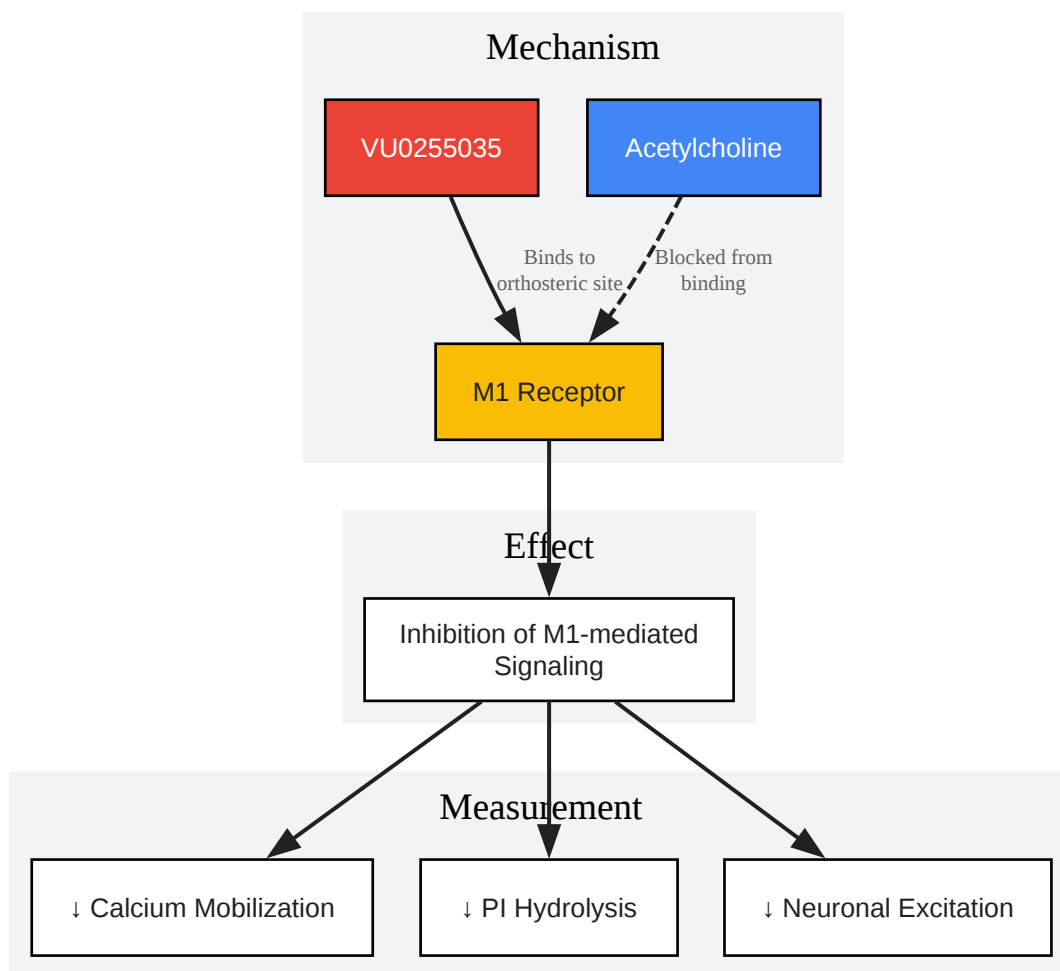


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Caption: Workflow of the in vitro calcium mobilization assay.

Logical Relationship of VU0255035's Antagonism

The competitive orthosteric antagonism of VU0255035 at the M1 receptor leads to the inhibition of downstream cellular responses, which can be quantified through various in vitro assays.



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Caption: Logical flow of VU0255035's antagonistic action.

Conclusion

The in vitro characterization of VU0255035 has established it as a highly potent and selective competitive antagonist of the M1 muscarinic acetylcholine receptor. The data gathered from a variety of assays, including calcium mobilization, phosphoinositide hydrolysis, and electrophysiology, consistently demonstrate its ability to block M1 receptor-mediated signaling. This detailed pharmacological profile, along with the experimental protocols provided,

underscores the utility of VU0255035 as a critical tool for CNS research and as a promising lead compound for the development of novel therapeutics.

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